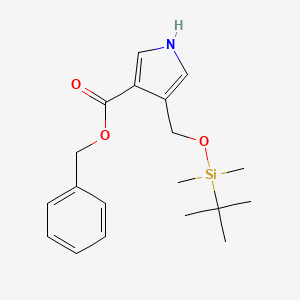
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is a compound known for its applications in molecular imaging and as a biomarker. It is used in positron emission tomography (PET) imaging probes for neurodegenerative diseases such as Alzheimer’s disease . This compound is highly hydrophobic, viscosity-sensitive, and solvent-sensitive, making it suitable for various scientific research applications .
Preparation Methods
The synthesis of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves several steps. One of the key methods includes the radiofluorination of a tosyloxy precursor with potassium fluoride and Kryptofix 2.2.2. This process yields chemically and radiochemically pure products in high radiochemical yields . The product is then isolated by column chromatography on silica gel, eluted with a mixture of hexane and ethyl acetate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and radiofluorination. Common reagents used in these reactions include potassium fluoride and Kryptofix 2.2.2 . The major products formed from these reactions are highly pure and suitable for use in PET imaging .
Scientific Research Applications
2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile is primarily used as a PET imaging probe for Alzheimer’s disease and other neurodegenerative diseases . It has also been used to label prion plaques in vitro, providing new diagnostic possibilities for prion diseases such as Creutzfeldt-Jacob disease . Additionally, this compound is utilized in fluorescence microscopy for tissue staining due to its solvent polarity and viscosity-dependent fluorescent properties .
Mechanism of Action
The mechanism of action of 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile involves its ability to selectively label specific molecular targets. In the case of Alzheimer’s disease, it binds to β-amyloid protein and hyperphosphorylated tau peptides, which are the main constituents of senile plaques and neurofibrillary tangles . This selective binding allows for the visualization of these pathological features in the brain using PET imaging .
Comparison with Similar Compounds
Similar compounds to 2-(1-(6-((2-(2-Fluoroethoxy)ethyl)(methyl)amino)naphthalen-2-yl)ethyl)malononitrile include other PET imaging probes such as 2-(1-{6-[(2-Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . These compounds share similar structural features and applications in neuroimaging. this compound is unique in its high hydrophobicity and sensitivity to solvent polarity and viscosity, making it particularly effective for certain imaging applications .
Properties
Molecular Formula |
C20H22FN3O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[1-[6-[2-(2-fluoroethoxy)ethyl-methylamino]naphthalen-2-yl]ethyl]propanedinitrile |
InChI |
InChI=1S/C20H22FN3O/c1-15(19(13-22)14-23)16-3-4-18-12-20(6-5-17(18)11-16)24(2)8-10-25-9-7-21/h3-6,11-12,15,19H,7-10H2,1-2H3 |
InChI Key |
YUYARAMDABDJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)N(C)CCOCCF)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)


![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)

![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)




